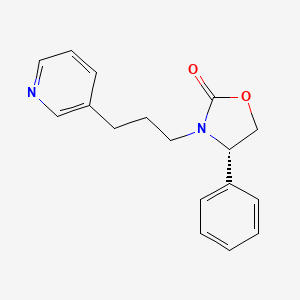

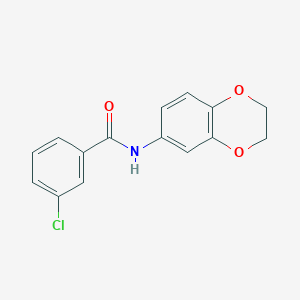

(4S)-4-phenyl-3-(3-pyridin-3-ylpropyl)-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves nucleophilic substitution reactions, catalytic hydrogenation, and carbonyl insertion reactions. For example, a series of novel oxazolidinone derivatives containing a thieno-pyridine ring system were synthesized in a multi-step process starting from nucleophilic substitution, followed by catalytic hydrogenation and concluding with carbonyl insertion reactions to yield the oxazolidinone compound. This synthesis pathway is operationally straightforward and yields products with significant antimicrobial activity (Patekar et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of oxazolidinone derivatives, including (4S)-4-phenyl-3-(3-pyridin-3-ylpropyl)-1,3-oxazolidin-2-one , involves the use of various spectroscopic techniques such as IR, MS, and NMR. For instance, the synthesis of chiral auxiliary-bearing isocyanides led to oxazolidinones that were analyzed by X-ray crystallography, showing high fluorescence quantum yields and detailed molecular structures (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinone derivatives undergo various chemical reactions, including cycloadditions and carboamination, which are pivotal in synthesizing novel compounds with potential biological activities. For example, cycloadditions of certain nitriles and ketones to N-vinyl-2-oxazolidinone proceed regio- and diastereoselectively, yielding diastereoisomers of 4-aryl-3,4-dihydro-2H-pyrans, which are significant for their potential in biological activities (Pałasz, 2005).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility and melting points, are critical for their application in medicinal chemistry. Modifications in the molecular structure, such as the introduction of acyclic substituents on the pyridyl moiety, have been shown to enhance solubility significantly and reduce monoamine oxidase A (MAO-A) inhibition, making these derivatives more favorable for pharmacological applications (Reck et al., 2007).

Chemical Properties Analysis

Oxazolidinone derivatives exhibit a range of chemical properties, including antimicrobial and antibacterial activities. Their chemical reactivity and interactions, such as the formation of N-N bonds or cycloadditions, underpin their utility in synthesizing compounds with desired biological activities. The antimicrobial activity of these compounds, particularly against Gram-positive bacteria, underscores their potential in developing new antibacterial agents (Khera et al., 2011).

Propriétés

IUPAC Name |

(4S)-4-phenyl-3-(3-pyridin-3-ylpropyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-17-19(11-5-7-14-6-4-10-18-12-14)16(13-21-17)15-8-2-1-3-9-15/h1-4,6,8-10,12,16H,5,7,11,13H2/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPMKBUCRORCNY-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CCCC2=CN=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)CCCC2=CN=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl}-2-pyrrolidinone](/img/structure/B5625660.png)

![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoxalin-2(1H)-one](/img/structure/B5625681.png)

![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine](/img/structure/B5625713.png)

![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)

![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-propylpyrrolidin-3-amine](/img/structure/B5625736.png)

![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)

![[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)

![rel-(4aS,8aS)-2-[2-(2-phenylethoxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5625755.png)